molecular formula C6H7FN2O B11922027 (4-Amino-5-fluoropyridin-3-yl)methanol

(4-Amino-5-fluoropyridin-3-yl)methanol

Cat. No.: B11922027
M. Wt: 142.13 g/mol
InChI Key: UHCYIZMHUDCLQR-UHFFFAOYSA-N
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Description

(4-Amino-5-fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminopyridine, followed by reduction of the nitro group, diazotization, and subsequent fluorination using the Schiemann reaction . The final step involves the reduction of the resulting compound to introduce the methanol group.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-fluoropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Amino-5-fluoropyridin-3-yl)aldehyde.

    Reduction: Formation of (4-Amino-5-fluoropyridin-3-yl)amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-5-fluoropyridin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of (4-Amino-5-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoropyridin-4-yl)methanol
  • (2-Fluoropyridin-4-yl)methanol
  • (2-Chloro-3-fluoropyridin-4-yl)methanol

Uniqueness

(4-Amino-5-fluoropyridin-3-yl)methanol is unique due to the presence of both amino and fluorine substituents on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

(4-amino-5-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H7FN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9)

InChI Key

UHCYIZMHUDCLQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)N)CO

Origin of Product

United States

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